

understanding the selectivity profile of WM-1119 for KAT6 family

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Compound of Interest

Compound Name: WM-1119

Cat. No.: B611812

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A Comprehensive Technical Guide to the Selectivity Profile of **WM-1119** for the KAT6 Family

Introduction

WM-1119 is a potent and selective small molecule inhibitor of the lysine acetyltransferase (KAT) family, specifically targeting KAT6A and KAT6B.[1] These enzymes are crucial epigenetic regulators involved in various cellular processes, including cell cycle progression, transcription, and stem cell maintenance.[2] Dysregulation of KAT6A and KAT6B has been implicated in several cancers, making them attractive therapeutic targets.[2][3] This technical guide provides an in-depth analysis of the selectivity profile of **WM-1119**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Data Presentation: Quantitative Selectivity Profile of WM-1119

The selectivity of **WM-1119** has been rigorously evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting its high affinity and selectivity for KAT6A over other related lysine acetyltransferases.

Table 1: Biochemical Activity of **WM-1119** Against Various Lysine Acetyltransferases

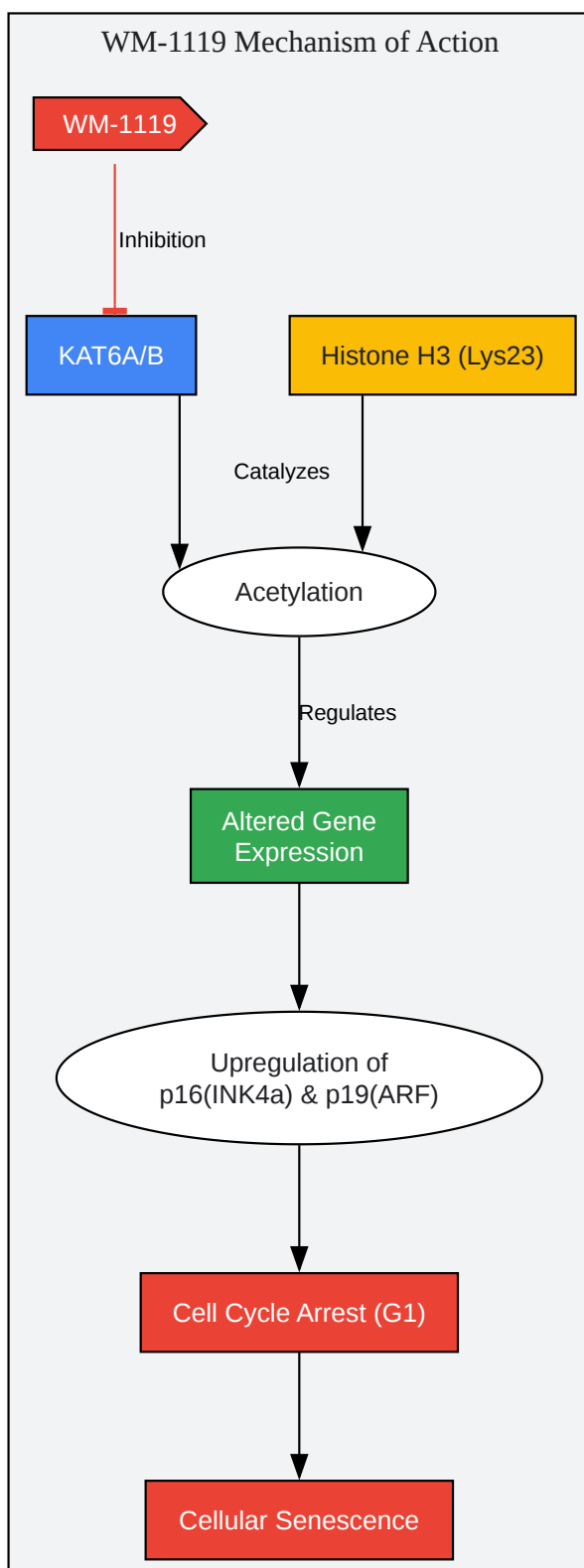
Target	Assay Type	Potency (IC50)	Binding Affinity (Kd)	Fold Selectivity vs. KAT6A (based on Kd)
KAT6A	Cell-free	6.3 nM[4]	2 nM[4][5][6][7]	-
KAT5	Cell-free	-	2.2 μ M (2200 nM)[6]	1100-fold[4][5][6]
KAT7	Cell-free	-	0.5 μ M (500 nM) [6]	250-fold[4][5][6]

Table 2: Cellular Activity of **WM-1119**

Cell Line	Assay Type	Potency (IC50)	Observed Effect
EMRK1184 Lymphoma Cells	Proliferation Assay	0.25 μ M[5][6][7]	Inhibition of proliferation
Mouse Embryonic Fibroblasts (MEFs)	Phenotypic Assay	1 μ M[6]	G1 cell cycle arrest and senescence
ZR-75-1 (ER+ Breast Cancer)	Growth Inhibition	Not specified	Growth inhibition
T47D (ER+ Breast Cancer)	Western Blot	Not specified	Reduction in acetylated H3K23

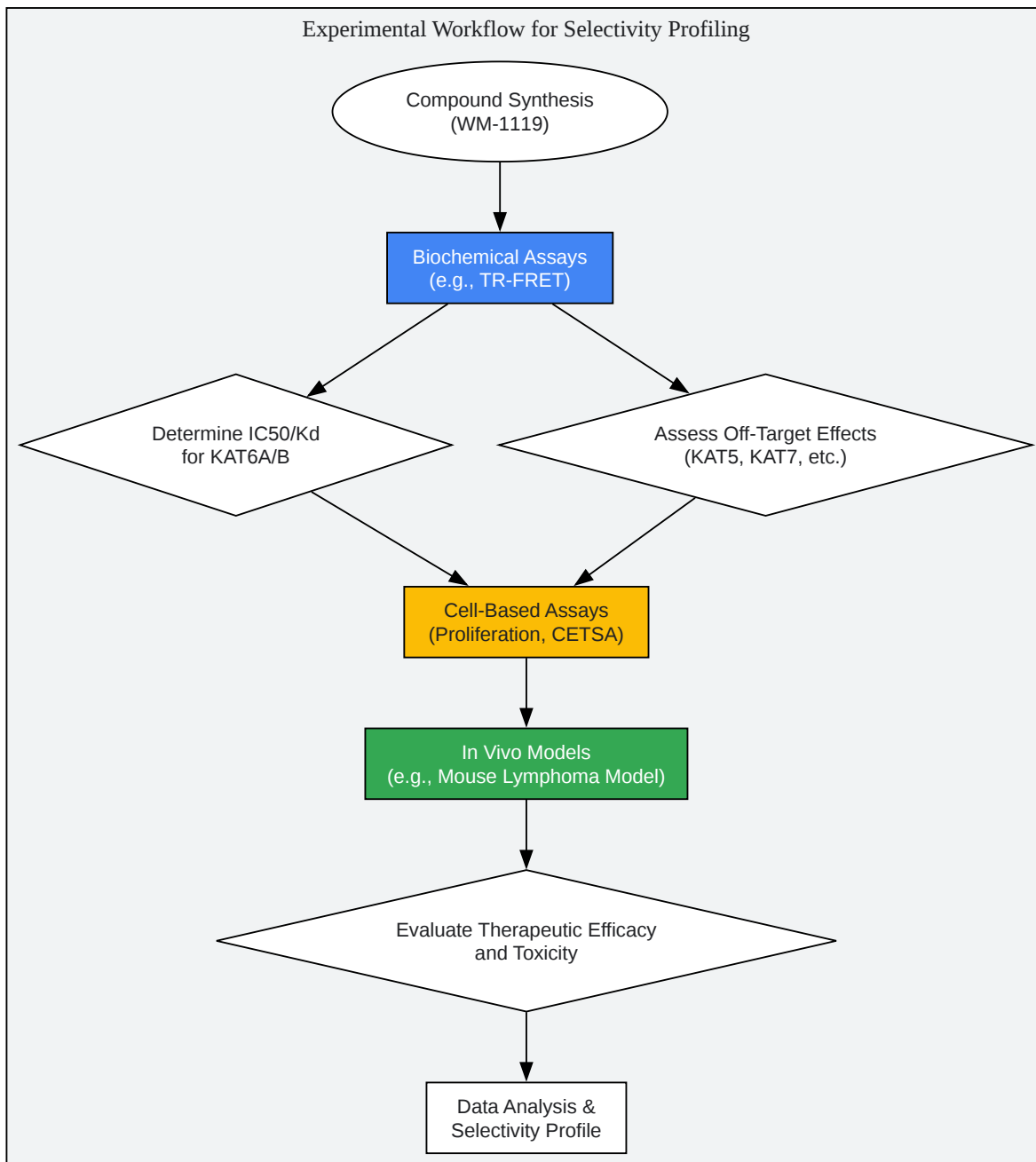
Mandatory Visualizations

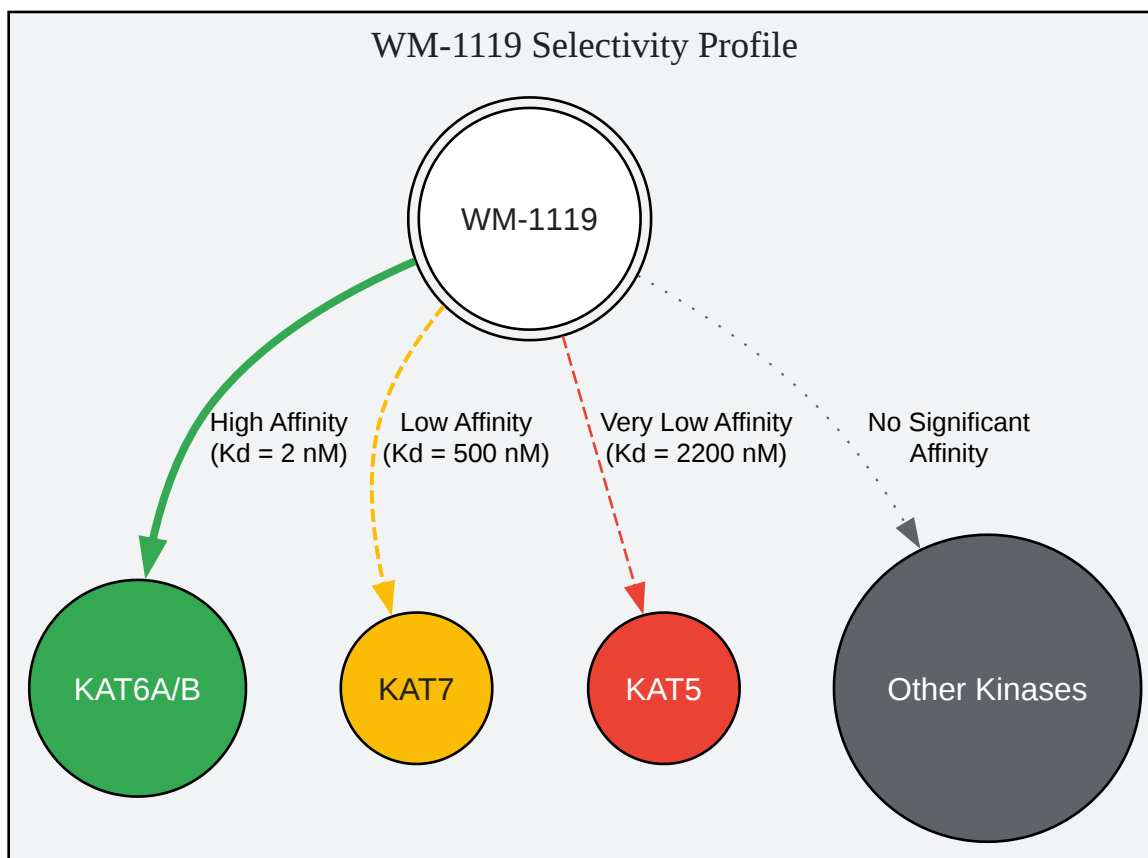
The following diagrams, created using the DOT language, illustrate key aspects of **WM-1119**'s mechanism of action and the experimental workflows used to characterize it.



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Caption: Signaling pathway of **WM-1119** leading to cell cycle arrest.





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